molecular formula C10H13NO3 B2814543 2-(4-Methoxy-phenylamino)-propionic acid CAS No. 66976-53-2

2-(4-Methoxy-phenylamino)-propionic acid

Cat. No.: B2814543
CAS No.: 66976-53-2
M. Wt: 195.218
InChI Key: NBIAPSSMDVYOQH-UHFFFAOYSA-N
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Description

2-(4-Methoxy-phenylamino)-propionic acid is an organic compound that features a methoxy group attached to a phenyl ring, which is further connected to an amino group and a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-phenylamino)-propionic acid typically involves the reaction of 4-methoxyaniline with a suitable propionic acid derivative. One common method is the reaction of 4-methoxyaniline with 2-bromo-propionic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-phenylamino)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding quinone derivative.

    Reduction: The amino group can be reduced to form a secondary amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxy-phenylamino)-propionic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-phenylamino)-propionic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The methoxy and amino groups can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylacetic acid
  • 4-Methoxyphenylalanine
  • 4-Methoxyphenylglycine

Uniqueness

2-(4-Methoxy-phenylamino)-propionic acid is unique due to the presence of both a methoxy group and an amino group on the phenyl ring, which can influence its reactivity and interactions with biological targets. This dual functionality can make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(4-methoxyanilino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7(10(12)13)11-8-3-5-9(14-2)6-4-8/h3-7,11H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIAPSSMDVYOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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